Diethylsilanediol
Overview
Description
Diethylsilanediol, are a class of hybrid organic/inorganic polymers characterized by a backbone of alternating silicon and oxygen atoms. These compounds are known for their unique properties, including chemical and physiological inertness, extreme resistance to ozone and corona discharge, film-forming capacity, good thermal-oxidative and ultraviolet stability, high flexibility of the macromolecular chain, low dielectric constant, surface energy and transition temperatures, permeability to various gases, stability towards atomic oxygen and oxygen plasma, and UV-visible radiation transparency .
Preparation Methods
The preparation of Diethylsilanediol, involves several synthetic routes and reaction conditions. One common method is the hydrolysis or methanolysis of dichlorosilanes, which leads to a mixture of linear and cyclic oligomeric siloxanes . Industrial production often involves the use of telechelic OH-terminated polysiloxanes, which are synthesized through a two-step process starting from dichlorosilanes . The first step is the hydrolysis or methanolysis of a dichlorosilane, followed by polymerization techniques for preparing linear silicone oils .
Chemical Reactions Analysis
Diethylsilanediol, undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include noble metal catalysts for hydrosilylation reactions, which occur under an inert atmosphere in dry solvents . Major products formed from these reactions include crosslinked materials and elastomers .
Scientific Research Applications
Diethylsilanediol, have a wide range of scientific research applications. In chemistry, they are used as functional siloxanes for the preparation of advanced non-stick resins and surfaces . In biology and medicine, they are used in biomedical materials, electromechanical transducers, ligands, liquid crystals, and surfactants . In industry, they are used in cosmetics, electronics, medical devices, adhesives, sealants, paints, and coatings .
Mechanism of Action
The mechanism of action of Diethylsilanediol, involves the unique properties of the siloxane bond. The bond length indicates a partial double bond character and a lower basicity than that of ethers, while the very low energy barriers for the rotation around the Si-O axis and the linearization of the Si-O-Si angle explain the unusual flexibility of the polysiloxane chain . The extreme flexibility of the siloxane backbone is reflected in the low glass transition temperature, which is around -125°C in poly(dimethylsiloxane) (PDMS) .
Comparison with Similar Compounds
Diethylsilanediol, can be compared with other similar compounds such as cyclosiloxanes and linear siloxanes. These substances share a common chemistry but differ in their specific properties and uses . Other functional siloxanes include (ethylene oxide)methylsilanes, 3-aminopropylmethyl(diethoxy)silane, and 3-propylthiolmethyl(diethoxy)silane, which impart groups capable of further reaction .
Properties
IUPAC Name |
diethyl(dihydroxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O2Si/c1-3-7(5,6)4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKRXZUXJUPCOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
163836-21-3, 56267-41-5 | |
Record name | Poly[oxy(diethylsilylene)], α-hydro-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163836-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylsilanediol homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56267-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70960021 | |
Record name | Diethylsilanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63148-61-8, 39280-11-0 | |
Record name | Siloxanes and Silicones, di-Et | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063148618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Siloxanes and Silicones, di-Et | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethylsilanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Organopolysiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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